molecular formula C8H20ClN3O2S B1439921 1-Diethylsulfamoylpiperazine hydrochloride CAS No. 1365988-26-6

1-Diethylsulfamoylpiperazine hydrochloride

Cat. No.: B1439921
CAS No.: 1365988-26-6
M. Wt: 257.78 g/mol
InChI Key: DNGYFAAXYBCFPR-UHFFFAOYSA-N
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Description

1-Diethylsulfamoylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a diethylsulfamoyl group and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

1-Diethylsulfamoylpiperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Diethylsulfamoylpiperazine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Diethylsulfamoylpiperazine hydrochloride involves its interaction with specific molecular targets. Piperazine derivatives generally act on the central nervous system by binding to GABA receptors, leading to hyperpolarization of nerve endings and resulting in the paralysis of certain parasites . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Diethylsulfamoylpiperazine hydrochloride can be compared with other piperazine derivatives such as:

    Trimetazidine: Used as an anti-anginal agent.

    Ranolazine: Used to treat chronic angina.

    Befuraline: An antidepressant.

    Aripiprazole: An antipsychotic.

    Quetiapine: Another antipsychotic.

What sets this compound apart is its unique diethylsulfamoyl substitution, which imparts distinct chemical and biological properties .

Biological Activity

1-Diethylsulfamoylpiperazine hydrochloride is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This compound features a piperazine ring substituted with a diethylsulfamoyl group, enhancing its pharmacological properties. Its primary applications include research in antimicrobial and anticancer domains, as well as potential therapeutic uses in treating various disorders.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₈ClN₃O₂S, with a molecular weight of approximately 239.78 g/mol. The presence of the diethylsulfamoyl group is significant, as it influences the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC₉H₁₈ClN₃O₂S
Molecular Weight239.78 g/mol
SolubilitySoluble in water and ethanol
Melting PointNot specified

This compound exhibits its biological activity primarily through interactions with neurotransmitter receptors and other molecular targets. It has been shown to act on GABA receptors, leading to hyperpolarization of neuronal membranes, which can result in the paralysis of certain parasites. Additionally, its sulfonamide moiety may contribute to antibacterial activity by inhibiting bacterial enzyme functions essential for survival.

Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, possess significant antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus by disrupting their cellular membranes and inducing cell lysis .

Anticancer Potential

The anticancer properties of this compound are under investigation, with preliminary findings suggesting that it may induce apoptosis in cancer cells. This mechanism involves interference with DNA replication and repair processes, thereby inhibiting cell division and promoting cell death.

Comparison with Other Piperazine Derivatives

When compared to other piperazine derivatives, such as trimetazidine and aripiprazole, this compound exhibits unique properties due to its specific structural modifications. These modifications enhance its efficacy against certain biological targets while potentially reducing side effects associated with other compounds .

Table 2: Comparison with Similar Compounds

CompoundPrimary UseMechanism of Action
This compoundAntimicrobial, AnticancerGABA receptor modulation; apoptosis induction
TrimetazidineAnti-anginalMetabolic modulation in cardiac cells
AripiprazoleAntipsychoticDopamine D2 receptor partial agonism

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives, providing insights into their therapeutic potential:

  • Antimicrobial Efficacy : A study demonstrated that a novel piperazine polymer exhibited superior antibacterial activity against E. coli compared to standard antibiotics like ciprofloxacin. The mechanism involved targeting the bacterial cytoplasmic membrane .
  • Anticancer Activity : Research has indicated that certain piperazine derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound were shown to disrupt cellular signaling pathways critical for cancer cell survival .
  • Psychotropic Effects : Some derivatives have been studied for their potential in treating psychiatric disorders due to their action on serotonin and dopamine receptors. This suggests a broader application range for compounds within this class .

Properties

IUPAC Name

N,N-diethylpiperazine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O2S.ClH/c1-3-10(4-2)14(12,13)11-7-5-9-6-8-11;/h9H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGYFAAXYBCFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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